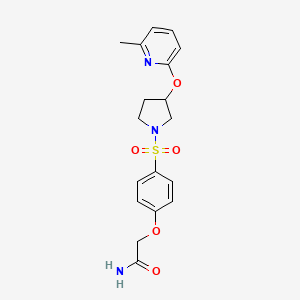

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

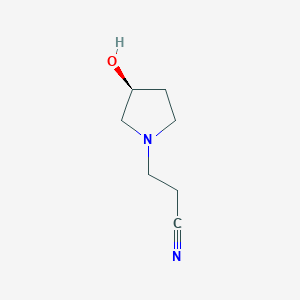

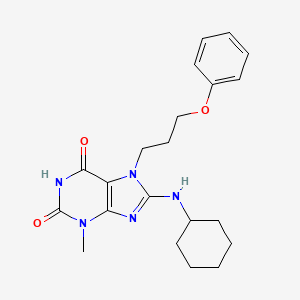

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and it also contains a thiophene ring, another type of heterocyclic compound . The presence of the dimethoxyphenyl group suggests that it might have interesting biological activities, as methoxy groups are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings, along with the dimethoxyphenyl group, would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Tyrosinase Inhibition and Anti-Melanogenesis

This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the melanin synthesis pathway. Melanin is the pigment responsible for color in skin, hair, and eyes. Inhibitors of tyrosinase are sought after for their potential to treat hyperpigmentation disorders. The compound exhibits strong competitive inhibition activity against mushroom tyrosinase, which suggests it could be used in developing therapeutic agents for conditions like melasma, age spots, and other hyperpigmentation disorders .

Anti-Inflammatory Applications

Chalcone derivatives, which share a similar structure with the compound , have demonstrated significant anti-inflammatory properties. These compounds can inhibit various enzymes and pathways involved in the inflammatory process. By modifying the structure and adding substituent groups, there is potential to increase potency and reduce toxicity, which could lead to the development of new anti-inflammatory drugs .

Antimicrobial Activity

The structural features of chalcone derivatives, including the compound being analyzed, allow for diverse pharmacological properties, one of which is antimicrobial activity. These compounds can target different pathways associated with antibiotic resistance, potentially overcoming resistance and making bacteria susceptible to treatment .

Anticancer Potential

Indole derivatives, which are structurally related to the compound, have shown a range of biological activities, including anticancer properties. The indole nucleus is present in many synthetic drug molecules and binds with high affinity to multiple receptors, which is useful in developing new therapeutic agents. The compound’s structure suggests it may also possess anticancer activities that could be explored further .

Photophysical Applications

The compound’s structure, which includes a methoxy substituted moiety, suggests it could have applications in photophysical research. Compounds with similar structures have been used to study the intramolecular charge transfer effect and the intersystem crossing process, which are important in the development of optical materials and devices .

Orientations Futures

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21-16(18(22)19-11-13-5-4-8-25-13)10-15(20-21)14-9-12(23-2)6-7-17(14)24-3/h4-10H,11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONONKZXWYVEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

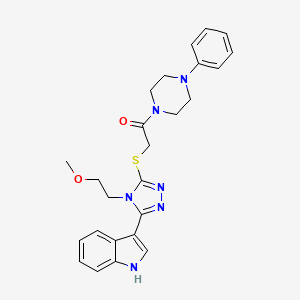

![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)

![N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2865644.png)

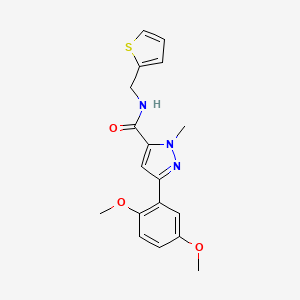

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)

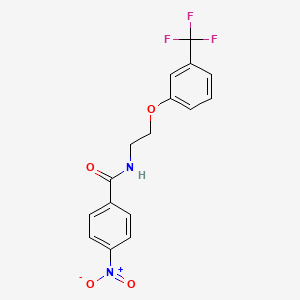

![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)

![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)